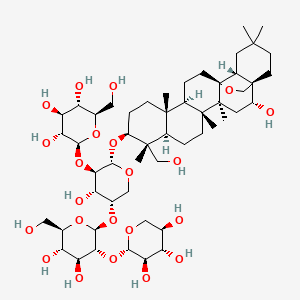
氟布罗马唑
描述
Flubromazolam is a highly potent designer benzodiazepine, known for its strong sedative and hypnotic effects. It is a triazolobenzodiazepine derivative, which means it is structurally related to traditional benzodiazepines but with a triazole ring fused to the diazepine ring. This compound has gained attention due to its high potency and potential for misuse .
科学研究应用
化学: 它在分析化学中用作参考标准,用于检测和量化生物样品中的合成苯二氮卓类药物。
生物学: 研究集中在其对中枢神经系统的影响,特别是其与γ-氨基丁酸 (GABA) 受体的相互作用。
医学: 虽然尚未获准用于医疗用途,但它已被研究用于其潜在的治疗效果,例如其抗焦虑和抗惊厥特性。
作用机制
氟布罗马唑通过增强γ-氨基丁酸 (GABA) 在 GABA-A 受体上的抑制性神经递质活性来发挥作用。这种相互作用增加了氯离子流入神经元,导致超极化和神经元兴奋性降低。 结果是明显的镇静和催眠作用,以及抗焦虑和抗惊厥特性 .
生化分析
Biochemical Properties
Flubromazolam plays a significant role in biochemical reactions, primarily through its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor, enhancing the inhibitory effects of GABA. This interaction leads to increased chloride ion influx, resulting in hyperpolarization of the neuron and reduced neuronal excitability. Flubromazolam also interacts with various enzymes, including cytochrome P450 (CYP) isozymes such as CYP3A4, which are involved in its metabolism .
Cellular Effects
Flubromazolam exerts profound effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the inhibitory signaling of GABAergic neurons, leading to sedative, anxiolytic, and muscle relaxant effects. Additionally, Flubromazolam can alter gene expression related to neurotransmitter synthesis and receptor regulation, further impacting cellular processes .
Molecular Mechanism
At the molecular level, Flubromazolam exerts its effects through binding interactions with the GABA-A receptor. This binding increases the receptor’s affinity for GABA, potentiating its inhibitory effects. Flubromazolam also inhibits certain enzymes involved in neurotransmitter metabolism, leading to prolonged neurotransmitter activity. The compound’s high potency is attributed to its strong binding affinity and prolonged duration of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flubromazolam change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to reduced potency. Long-term studies have shown that Flubromazolam can have lasting effects on cellular function, including persistent changes in gene expression and receptor sensitivity .
Dosage Effects in Animal Models
The effects of Flubromazolam vary with different dosages in animal models. At low doses, the compound produces sedative and anxiolytic effects, while higher doses can lead to muscle relaxation and hypnosis. At very high doses, Flubromazolam can cause severe respiratory depression and other toxic effects. Threshold effects have been observed, indicating that even small increases in dosage can lead to significant changes in the compound’s effects .
Metabolic Pathways
Flubromazolam is metabolized through various pathways, primarily involving cytochrome P450 enzymes such as CYP3A4. The compound undergoes hydroxylation and glucuronidation, leading to the formation of metabolites that are excreted in urine. These metabolic transformations are crucial for the compound’s clearance from the body and can influence its overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, Flubromazolam is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to widespread distribution in the central nervous system. Flubromazolam can accumulate in fatty tissues, which can affect its duration of action and potential for toxicity .
Subcellular Localization
Flubromazolam’s subcellular localization is primarily within the neuronal cell membranes, where it interacts with GABA-A receptors. The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing Flubromazolam to specific cellular compartments .
准备方法
氟布罗马唑是通过多步化学合成过程制备的反应条件通常需要使用强酸或强碱、高温和特定的催化剂来促进目标产物的形成 .
氟布罗马唑的工业生产方法没有得到很好的记录,可能是因为它属于合成药物,并且在许多国家受到监管。 大规模化学合成的通用原理,例如反应条件的优化和纯化过程,将适用。
化学反应分析
氟布罗马唑会经历几种类型的化学反应,包括:
还原: 这种反应涉及去除氧或添加氢,通常使用诸如氢化锂铝之类的还原剂。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用卤素或烷基化剂之类的试剂。
这些反应中常用的试剂和条件包括强酸或强碱、高温和特定的催化剂。 从这些反应中形成的主要产物取决于所用试剂和特定条件,但通常包括各种羟基化或卤代衍生物 .
相似化合物的比较
氟布罗马唑类似于其他三氮唑苯二氮卓类药物,如氯硝西泮、去氯乙替唑仑和美克洛硝西泮。 它以其高效力和长时间作用而著称。 与地西泮和阿普唑仑等传统苯二氮卓类药物相比,氟布罗马唑对 GABA-A 受体具有更高的亲和力,并在更低的剂量下产生更强的镇静作用 .
类似的化合物包括:
氯硝西泮: 以其高效力和快速起效而闻名。
去氯乙替唑仑: 一种具有类似作用但化学结构不同的噻吩二氮卓类药物。
美克洛硝西泮: 一种具有额外抗寄生虫作用的合成苯二氮卓类药物.
属性
IUPAC Name |
8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGSZBZQCBNUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620266 | |
| Record name | Flubromazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612526-40-6 | |
| Record name | Flubromazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flubromazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flubromazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUBROMAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)
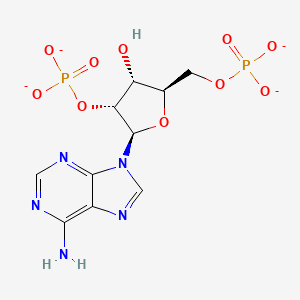
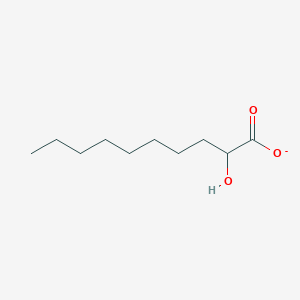
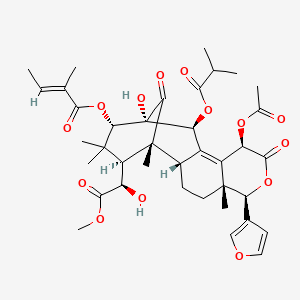
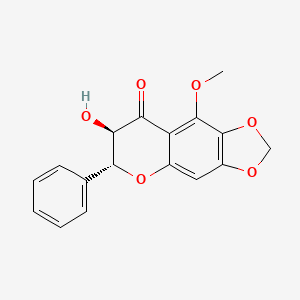

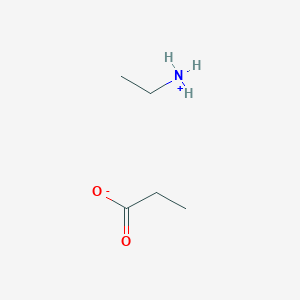

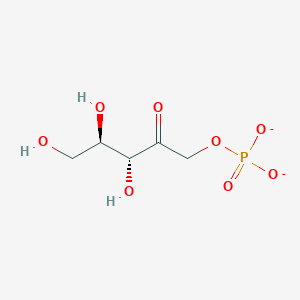
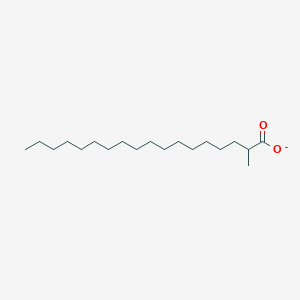

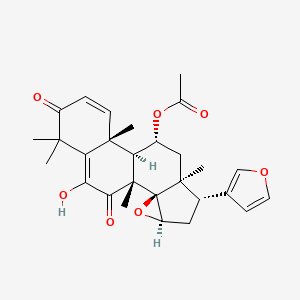
![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)
